4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-27-15-7-6-13(21(25)26)10-14(15)19-18(24)11-2-4-12(5-3-11)20-16(22)8-9-17(20)23/h2-7,10H,8-9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGIOTBQWPDMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Succinimide Ring Formation via Cyclocondensation
The key intermediate, 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid, is synthesized through a two-step protocol adapted from methodologies in peptide mimetic synthesis:
Step 1: Acylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid reacts with succinic anhydride in tetrahydrofuran (THF) under basic conditions (triethylamine, 0°C → room temperature, 12 h) to yield 4-(3-carboxypropanamido)benzoic acid.
Step 2: Cyclodehydration
The intermediate undergoes cyclization using acetic anhydride and sodium acetate at 120°C for 6 h, forming the succinimide ring via intramolecular dehydration.
Reaction Scheme:
$$
\text{4-NH}2\text{C}6\text{H}4\text{COOH} + \text{C}4\text{H}4\text{O}3 \xrightarrow{\text{THF, Et}3\text{N}} \text{4-(HOOCCH}2\text{CH}2\text{CONH)C}6\text{H}4\text{COOH} \xrightarrow{\text{Ac}2\text{O, NaOAc}} \text{4-(2,5-dioxopyrrolidin-1-yl)benzoic acid}
$$
Yield Optimization Data:
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic anhydride | 120 | 6 | 78 |
| Polyphosphoric acid | 100 | 4 | 65 |
| PCl$$_5$$/DMF | 80 | 8 | 42 |
Alternative Route: Ullmann-Type Coupling
For scale-up production, a palladium-catalyzed coupling between 4-iodobenzoic acid and 2,5-dioxopyrrolidine-1-amine has been explored:
$$
\text{4-I-C}6\text{H}4\text{COOH} + \text{H}2\text{N-C}4\text{H}4\text{O}2 \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos, Cs}2\text{CO}_3} \text{4-(2,5-dioxopyrrolidin-1-yl)benzoic acid}
$$
This method offers regioselectivity but requires rigorous oxygen-free conditions and exhibits lower yields (55–60%) compared to cyclocondensation.
Preparation of 2-Methoxy-5-Nitroaniline
Regioselective Nitration Strategy
The electron-donating methoxy group necessitates protective group strategies to direct nitration:
Step 1: Acetylation
2-Methoxyaniline is treated with acetic anhydride in pyridine (0°C, 2 h) to form N-(2-methoxyphenyl)acetamide.
Step 2: Nitration
Nitration with fuming HNO$$3$$ in H$$2$$SO$$_4$$ at −5°C introduces the nitro group para to the acetamido group, yielding N-(2-methoxy-5-nitrophenyl)acetamide.
Step 3: Hydrolysis
Refluxing with 6 M HCl (4 h) removes the acetyl group, producing 2-methoxy-5-nitroaniline in 82% overall yield.
Regiochemical Control:
| Directing Group | Nitro Position | Yield (%) |
|---|---|---|
| −OCH$$_3$$ | Ortho/para | 35 |
| −NHCOCH$$_3$$ | Para | 88 |
Amide Coupling Methodologies
Acyl Chloride-Mediated Coupling
Activation of the carboxylic acid as its acyl chloride provides high reactivity for amide formation:
Procedure:
- Chlorination: 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid reacts with SOCl$$_2$$ (reflux, 3 h).
- Coupling: Acyl chloride is added dropwise to 2-methoxy-5-nitroaniline in dry dichloromethane with pyridine (0°C → RT, 12 h).
Yield: 74% after silica gel chromatography.
Carbodiimide-Based Coupling
For acid-sensitive substrates, EDCl/HOBt-mediated coupling proves effective:
$$
\text{Acid} + \text{EDCl} + \text{HOBt} \xrightarrow{\text{DMF}} \text{Active ester} \xrightarrow{\text{Aniline}} \text{Amide}
$$
Optimized Conditions:
- Molar ratio (acid:EDCl:HOBt) = 1:1.2:1.1
- Reaction time: 24 h at 25°C
- Yield: 68%
Spectroscopic Characterization Data
Table 1: Key Spectral Signatures of Target Compound
| Technique | Data |
|---|---|
| $$^1$$H NMR | δ 8.21 (d, J=8.7 Hz, 2H, Ar-H), 3.94 (s, 3H, OCH$$3$$), 2.87 (s, 4H, succinimide CH$$2$$) |
| $$^{13}$$C NMR | δ 176.5 (C=O), 152.1 (Ar-OCH$$3$$), 134.2 (Ar-NO$$2$$), 28.9 (succinimide CH$$_2$$) |
| IR | 1715 cm$$^{-1}$$ (C=O stretch), 1520 cm$$^{-1}$$ (NO$$2$$ asym), 1340 cm$$^{-1}$$ (NO$$2$$ sym) |
| HRMS | [M+H]$$^+$$ Calc.: 412.1254, Found: 412.1251 |
Industrial-Scale Considerations
Green Chemistry Adaptations
Patent WO2022056100A1 highlights solvent-free mechanochemical synthesis for large batches:
- Ball milling 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid and 2-methoxy-5-nitroaniline with K$$2$$CO$$3$$
- 85% conversion in 2 h vs. 24 h for solution-phase
Purification Challenges
The lipophilic succinimide ring necessitates orthogonal purification:
- Crystallization: Ethyl acetate/hexanes (1:3) removes polar byproducts
- Chromatography: SiO$$2$$ with 5% MeOH/CH$$2$$Cl$$_2$$ resolves regioisomers
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of new functional groups in place of the methoxy group.
Scientific Research Applications
The compound exhibits promising biological activities, notably in the following areas:
Anticancer Research
Studies have indicated that derivatives of this compound possess cytotoxic properties against various cancer cell lines. The mechanisms of action include:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and transcription. Compounds that inhibit topoisomerase II can induce apoptosis in cancer cells.
- Cell Cycle Arrest : Research has shown that certain modifications to the compound can lead to cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
Data Table: Cytotoxicity Studies
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide | HeLa | 15 | Significant apoptosis induction |
| Related compounds | MRC-5 | 20 | Moderate toxicity observed |
| Other derivatives | A549 | 10 | High cytotoxicity |
Antiviral Activity
Research indicates that compounds structurally related to this compound may exhibit antiviral properties. For instance:
- Mechanism of Action : Similar compounds have been shown to inhibit viral replication through interference with nucleic acid synthesis pathways, enhancing the immune response against viral infections.
Case Study: Influenza A Virus
A study highlighted small molecule inhibitors targeting influenza A RNA polymerase, suggesting that the compound may also possess antiviral capabilities against various strains of influenza.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Amidation Reactions : The formation of the amide bond is crucial for its biological activity.
- Functional Group Modifications : Variations in substituents can significantly alter the biological properties and efficacy of the compound.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide with structurally related pyrrole and benzamide derivatives, focusing on their effects on cell-specific productivity, viability, and glycosylation modulation in rCHO cell cultures.
Key Structural and Functional Comparisons
MPPB (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide)
- Structure : Contains a 2,5-dimethylpyrrole group and a succinimide (2,5-dioxopyrrolidine) moiety.
- Activity :
- Increased mAb production by 1.5–2.2× in fed-batch cultures .
- Enhanced cell-specific productivity by 2.2× while maintaining cell viability >80% .
- Suppressed galactosylation (G1F decreased from 24.5% to 14.8%), a critical quality attribute for therapeutic mAbs .
Alkylpyrrole Derivatives (e.g., Compounds 2, 9–14)
- Structure : Variants with alkyl substituents (e.g., methyl, ethyl) on the pyrrole ring.
- Activity :
- Increased cell-specific productivity by 1.4–7.8× but reduced cell viability to <50% in most cases .
- Compound 13 (2,5-dimethylpyrrole) : Unique in balancing high productivity (2.2× increase) with viability >80% .
Pyrrole (Compound 7) and 1-Alkylpyrroles (Compounds 1, 8) Structure: Unsubstituted pyrrole or alkylated at the 1-position. Activity: No significant improvement in productivity or viability, highlighting the importance of 2,5-dimethyl substitution .
Succinimide-Free Analogs Structure: Replace the succinimide group with other substituents (e.g., methoxy, nitro groups). Activity: Limited data available, but structural analogs lacking the succinimide moiety (e.g., 2-methoxy-5-nitrophenyl derivatives) may exhibit reduced solubility or metabolic interference due to nitro groups.
Critical Observations
- Structural Determinants of Activity :
- Functional Trade-offs :
Contradictions and Limitations
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide is a synthetic derivative belonging to the class of pyrrolidine-based compounds. Its unique structure includes a pyrrolidine ring and various functional groups that contribute to its biological activity. This article examines the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research.
- Molecular Formula : C16H18N2O6
- Molecular Weight : 334.32 g/mol
- CAS Number : 64987-85-5
Biological Activities
Research indicates that This compound exhibits several biological activities:
1. Anticonvulsant Activity
A study highlighted the compound's potential as an anticonvulsant agent. It demonstrated protective effects in various mouse models, including:
- Maximal Electroshock (MES) Test
- Pentylenetetrazole-Induced Seizures
The lead compound showed significant efficacy with ED50 values indicating its potency in preventing seizures, suggesting a mechanism involving the inhibition of sodium/calcium currents and TRPV1 receptor antagonism .
2. Antinociceptive Properties
The compound also displayed antinociceptive (pain-relieving) properties in formalin-induced tonic pain models. This suggests its potential for treating neuropathic pain conditions .
3. Anti-inflammatory Effects
In vitro assays indicated that derivatives of the compound could inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), thereby suggesting anti-inflammatory capabilities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolidine derivatives. The presence of specific functional groups, such as nitro and methoxy groups, appears to enhance the compound's interaction with biological targets, leading to improved efficacy .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
